molecular formula C9H11ClO4S B1613597 4-(2-Methoxyethoxy)benzenesulfonyl chloride CAS No. 204072-53-7

4-(2-Methoxyethoxy)benzenesulfonyl chloride

Cat. No.: B1613597
CAS No.: 204072-53-7
M. Wt: 250.7 g/mol
InChI Key: QGHZEYHFQCDRAT-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO4S . It has a molecular weight of 250.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid or semi-solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Polymer-supported Benzenesulfonamides

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride (a related compound), have been used in various chemical transformations to yield diverse scaffolds. This application is crucial for synthesizing privileged structures in drug discovery and chemical biology (Fülöpová & Soural, 2015).

Endothelin Receptor Antagonists

Benzenesulfonamide derivatives have been investigated for their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm, showcasing the potential of such compounds in therapeutic applications for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Chiral Compound Synthesis

Unexpected chiral compounds have been synthesized from reactions involving benzenesulfonyl chloride, demonstrating its utility in producing novel molecules with potential applications in asymmetric synthesis and chiral resolution (Al–Douh, 2012).

Facile Synthesis of Sulfonyl Chlorides

The synthesis of benzenesulfonyl and arylmethanesulfonyl chlorides from aryl methoxymethyl sulfides showcases a method for preparing sulfonyl chlorides, which are key intermediates in the synthesis of many important compounds (Kim, Ko, & Kim, 1992).

Copolymerization Catalysts

Benzenesulfonate derivatives have been used as catalysts for the copolymerization of acrylates with ethene, indicating their role in polymer chemistry and materials science (Skupov et al., 2007).

Antibacterial Agents

Synthesis of new benzenesulfonamides as antibacterial agents against Escherichia coli highlights the pharmacological importance of sulfonyl chloride derivatives in developing new antimicrobial therapies (Abbasi et al., 2019).

Safety and Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage . It’s harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHZEYHFQCDRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626348
Record name 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204072-53-7
Record name 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylsulfoxide (400 mL) is cooled with an ice/water bath with mechanical stirring and charged with potassium hydroxide pellets (118.2 g, 2.11 mole) followed by phenol (94.1 g, 0.70 mole) and then 2-bromoethylmethyl ether (86 mL, 0.9 mole) is added at a rapid dripping rate. The mixture is stirred for 15 min., warmed to room temperature and then stirred for 2 hrs. It is then diluted with 1 L of ice/water and extracted 2 times with CH2Cl2. The combined organic layers were then dried over MgSO4, filtered and evaparated The yield is in excess of 100% so it is taken in CHCl3 and washed 2 times with water and 1 time with brine. This organic layer was processed similarly and the concentrate was taken in 1.1 L of CH2Cl2 in a mechanically stirred flask 5 L flask. Chlorosulfonic acid (140 mL, 2.1 mole) is added dropwise causing slight warming A heavy precipitate is observed after addition of half of the reagent, so the mixture is diluted with 1.1 L of additional CH2Cl2. The resulting mixture is allowed to stir at rt for 16 hrs. It is then poured onto ˜2 L of ice/water. The layers are separated and the aqueous layer is extracted two times with CH2Cl2. The combined organic layers are then combined, dried over MgSO4, filtered and evaparated to give the desired material which is sufficiently pure to carry forward without purification. ESI MS: m/z (rel intensity) 247.1 (M++H, 35), 264.1 (M++NH3, 100), 269.0 (M++Na, 45).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
1.1 L
Type
solvent
Reaction Step Seven
Quantity
400 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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